molecular formula C10H16O4 B1655152 (1R,2R,3S,1'R)-Nepetalinic acid CAS No. 32603-11-5

(1R,2R,3S,1'R)-Nepetalinic acid

Cat. No. B1655152
CAS RN: 32603-11-5
M. Wt: 200.23 g/mol
InChI Key: OIFCPZGZZQQDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R, 2R, 3S, 1'r)-Nepetalinic acid, also known as (1r, 2r, 3s, 1'r)-nepetalinate, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (1R, 2R, 3S, 1'r)-Nepetalinic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 3S, 1'r)-nepetalinic acid is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 3S, 1'r)-nepetalinic acid can be found in herbs and spices and tea. This makes (1R, 2R, 3S, 1'r)-nepetalinic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

Potential Use in Disease Prevention and Treatment

Research by Kamzolova and Morgunov (2019) highlights that (2R,3S)-isocitric acid, structurally similar to (1R,2R,3S,1'R)-nepetalinic acid, has potential applications beyond its traditional use as a biochemical reagent. It is increasingly recognized for its promise in preventing and treating certain diseases. This research emphasizes microbial synthesis of (2R,3S)-isocitric acid and explores the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica (Kamzolova & Morgunov, 2019).

Biotechnological Synthesis and Applications

Another study by Heretsch et al. (2008) discusses the synthesis of (2R,3S)-isocitric acid by fermentation, highlighting its potential as a chiral building block in organic synthesis. This research underscores the significance of this compound, derived from the citric acid cycle, in various synthetic applications, and its production on a scale suitable for research and potential commercial applications (Heretsch et al., 2008).

Induction of Plant Systemic Defense

Research by Kong et al. (2018) on a structurally related compound, 2,3-butanediol, reveals its role in eliciting systemic defense responses in plants against viruses. While this study specifically examines 2,3-butanediol, it suggests potential applications of similar compounds in agricultural biotechnology for enhancing plant resistance against pathogens (Kong et al., 2018).

properties

CAS RN

32603-11-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

OIFCPZGZZQQDNO-UHFFFAOYSA-N

SMILES

CC1CCC(C1C(=O)O)C(C)C(=O)O

Canonical SMILES

CC1CCC(C1C(=O)O)C(C)C(=O)O

melting_point

85°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 2
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 3
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 4
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 5
(1R,2R,3S,1'R)-Nepetalinic acid
Reactant of Route 6
(1R,2R,3S,1'R)-Nepetalinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.